
N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a cyano group, a benzothiophene ring, and a morpholine-4-carbothioamide moiety. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using neat methods, stirring without solvent, or fusion techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it has shown promising antimicrobial and antioxidant activities . In medicine, benzothiophene derivatives, including this compound, are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, this compound has applications in the industry as a precursor for the synthesis of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some benzothiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide can be compared with other similar compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide . While both compounds share a benzothiophene core, they differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
142310-47-2 |
|---|---|
Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C14H13N3OS2/c15-9-11-10-3-1-2-4-12(10)20-13(11)16-14(19)17-5-7-18-8-6-17/h1-4H,5-8H2,(H,16,19) |
InChI Key |
ZFNCYNIHSNSVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


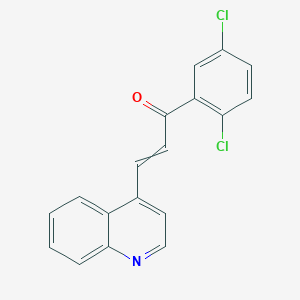

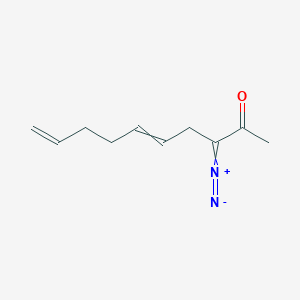

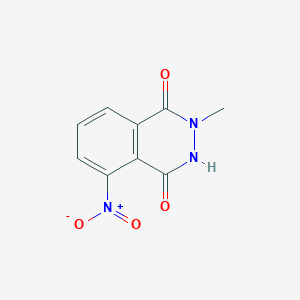
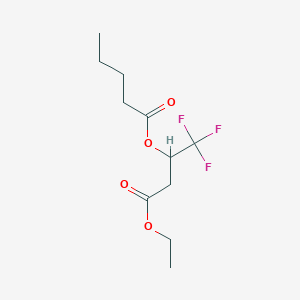
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
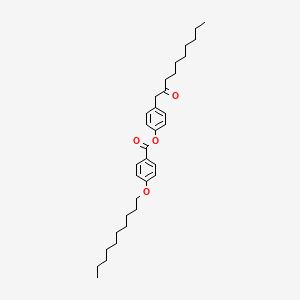
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
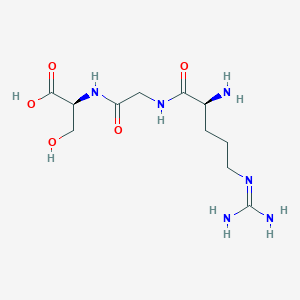
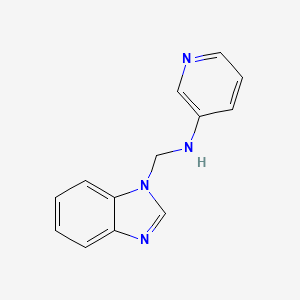
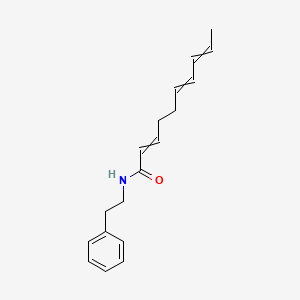

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
